
N-methyl-9H-fluoren-9-amine
Vue d'ensemble
Description
“N-methyl-9H-fluoren-9-amine” is a chemical compound with the CAS Number: 38359-28-3 . It has a molecular weight of 195.26 . It is in powder form . This compound has been used in the study of Alzheimer’s Disease .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C14H13N/c1-15-14-12-8-4-2-6-10 (12)11-7-3-5-9-13 (11)14/h2-9,14-15H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 195.26 .Applications De Recherche Scientifique
Fluorescence Sensing Characteristics
Polyaniline derivatives of N-methyl-9H-fluoren-9-amine have been developed as multiple stimuli-responsive fluorescent chemosensors. These materials demonstrate excellent fluorescence properties and can be used for the detection of different acids and amines in both solutions and gas phases, expanding their application in environmental protection, biosensing, and toxin detection in food (Qian, Zhang, Liu, & Xia, 2019).
Synthesis of Fluorene Derivatives
Fluorene derivatives, including those involving this compound, have been synthesized for various applications. These derivatives exhibit unique UV properties, which can be influenced by solvents and molecular structure, making them suitable for applications in material science and optics (Wen-zhong, 2011).
Development of Fluorescence Probes
N-substituted aminofluorenes, including this compound derivatives, are promising candidates for fluorescence probes in studies like femtosecond solvation dynamics. Their synthesis involves palladium-catalyzed substitution, allowing for the introduction of various substituents and functional groups (Saroja, Pingzhu, Ernsting, & Liebscher, 2004).
Application in Polymer Chemistry
This compound and related compounds have been used in the synthesis of novel polyimides, which exhibit unique properties like organosolubility, optical transparency, and thermal stability. These materials have potential applications in areas like electronics and materials engineering (Zhang, Li, Ma, Zhao, Xu, Yang, & Xiang, 2010).
Chemosensors for Metal Ion Detection
Fluorene-based Schiff-base compounds, derived from this compound, have been developed as fluorescent chemosensors for the selective detection of metal ions like Cr3+ and Al3+. This application is significant in environmental monitoring and industrial processes (Tajbakhsh, Chalmardi, Bekhradnia, Hosseinzadeh, Hasani, & Azizi Amiri, 2018).
Safety and Hazards
“N-methyl-9H-fluoren-9-amine” is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that the compound can cause serious eye irritation and may be harmful if swallowed . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .
Mécanisme D'action
Target of Action
N-methyl-9H-fluoren-9-amine primarily targets Butyrylcholinesterase (BChE) and N-Methyl-D-Aspartate (NMDA) receptors . BChE is an enzyme that hydrolyzes acetylcholine, a key neurotransmitter in the brain involved in memory and cognition. NMDA receptors are a type of glutamate receptor that play a crucial role in learning and memory .
Mode of Action
This compound acts as a selective inhibitor of BChE and an antagonist of NMDA receptors . By inhibiting BChE, it increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission. As an NMDA receptor antagonist, it modulates glutamatergic transmission .
Biochemical Pathways
The inhibition of BChE and antagonism of NMDA receptors by this compound can affect multiple biochemical pathways. These include the cholinergic pathway, which is involved in memory and cognition, and the glutamatergic pathway, which plays a role in neuronal excitability and plasticity .
Result of Action
The molecular and cellular effects of this compound’s action involve enhanced cholinergic and modulated glutamatergic transmission . This can lead to improved memory and cognition, making it a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
N-methyl-9H-fluoren-9-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit butyrylcholinesterase, a key enzyme involved in neurotransmission . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the N-methyl-d-aspartate (NMDA) receptor, for example, can influence neuronal function and neurotransmission .
Molecular Mechanism
The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it acts as an antagonist at the NMDA receptor, which can modulate neuronal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.
Propriétés
IUPAC Name |
N-methyl-9H-fluoren-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSWKZSHYGFUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588308 | |
| Record name | N-Methyl-9H-fluoren-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38359-28-3 | |
| Record name | N-Methyl-9H-fluoren-9-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38359-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-9H-fluoren-9-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


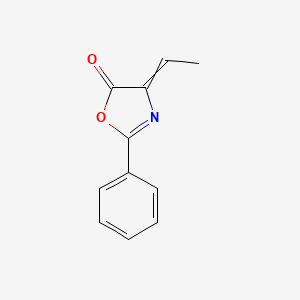
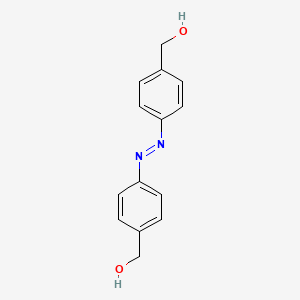
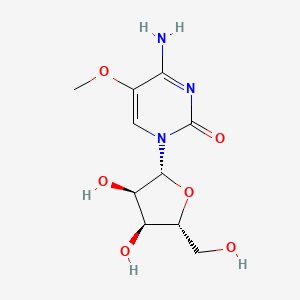
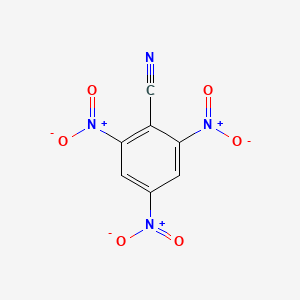
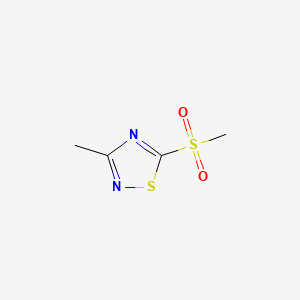

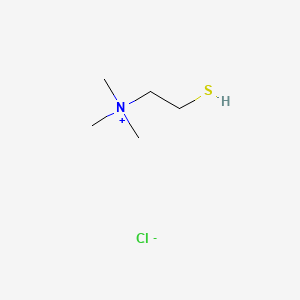
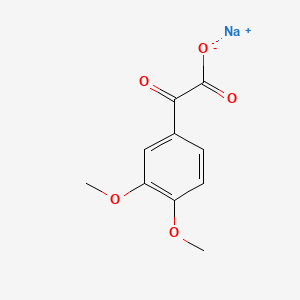

![(5Z)-5-[(2-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3052020.png)


![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)

